

Tenidap clinical development and FDA status

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tenidap

CAS No.: 120210-48-2

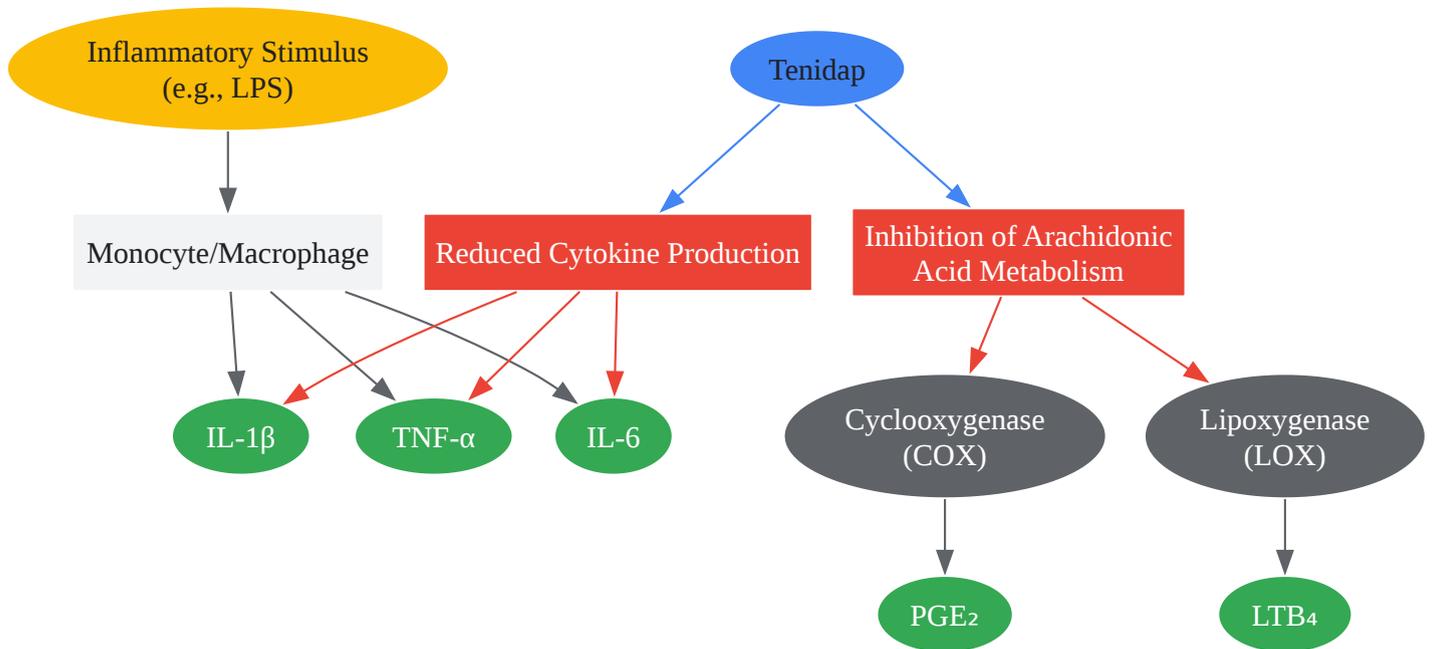
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Tenidap's Mechanism of Action

Tenidap was studied for its potential to modulate the inflammatory processes in rheumatoid arthritis. Unlike traditional NSAIDs, it worked through multiple pathways, primarily by inhibiting key proinflammatory cytokines.

The diagram below illustrates the proposed cellular mechanism of **Tenidap** based on published research, showing its multi-targeted approach to reducing inflammation.



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Tenidap's proposed mechanism involves suppression of pro-inflammatory cytokine production and dual inhibition of arachidonic acid pathways. [1] [2] [3]

Summary of Key Experimental Findings

The following tables consolidate quantitative data from key studies on **Tenidap**.

Table 1: Clinical Efficacy in a 4-Week RA Trial (Placebo-Controlled) [4]

Parameter	Tenidap Group (40-200 mg/day)	Placebo Group	P-value
Improvement in Primary Efficacy Variables	4 out of 5 variables	Significantly less improvement	< 0.01

Parameter	Tenidap Group (40-200 mg/day)	Placebo Group	P-value
Reduction in Erythrocyte Sedimentation Rate (ESR)	18% reduction	Smaller reduction	< 0.05
Reduction in C-Reactive Protein (CRP)	51% reduction	Smaller reduction	< 0.05
Discontinuation due to Side Effects	3%	3%	Not Significant

Table 2: Effects on Cytokine Production and Synovial Cell Growth *In Vitro* [1] [3]

Experimental Model	Tenidap Concentration	Outcome
IL-6 production in THP-1 monocyte cell line (stimulated with TNF- α & IFN- γ)	Dose-dependent	Significant inhibition of IL-6 production.
IFN- γ -induced HLA-DR upregulation in THP-1 cells	Not specified	Inhibition of HLA-DR expression.
Human synovial fibroblast proliferation	> 10 $\mu\text{g/ml}$	Inhibition of cell growth.
Human synovial fibroblast proliferation (with IL-1, TNF, or bFGF)	1.25 - 5 $\mu\text{g/ml}$	Significant stimulation of cytokine-induced growth.

Detailed Experimental Protocols

The key experiments that defined **Tenidap**'s activity used the following methodologies:

1. Protocol for 4-Week Clinical Trial in Rheumatoid Arthritis [4]

- **Study Design:** Randomized, double-blind, placebo-controlled trial.
- **Patients:** Adults with active RA flare following NSAID withdrawal.
- **Intervention:** Patients randomized to receive placebo (n=67) or **Tenidap** (n=131; 40-200 mg/day).

- **Duration:** 4 weeks.
- **Primary Efficacy Variables:** Five key clinical measures of RA activity (specific variables not listed in detail).
- **Biochemical Variables:** Changes from baseline in ESR and CRP levels were measured and compared between groups at the 4-week endpoint.

2. Protocol for Cytokine Modulation in Monocyte Cell Line [1]

- **Cell Line:** THP-1 human monocyte cell line.
- **Stimulation:** Cells were activated with a combination of TNF- α and IFN- γ .
- **Intervention:** Treatment with varying concentrations of **Tenidap**.
- **Measurement:** IL-6 production in the culture supernatant was quantified. The inhibitory effect of **Tenidap** on IFN- γ -induced HLA-DR surface expression was also analyzed, likely via flow cytometry.

3. Protocol for Synovial Fibroblast Proliferation Assay [3]

- **Cell Culture:** Human synovial fibroblasts derived from patients with rheumatic diseases.
- **Stimulation:** Cells cultured with or without cytokines (IL-1, TNF, IL-6, bFGF, TGF β).
- **Intervention:** Treatment with a range of **Tenidap** sodium concentrations (e.g., 1.25-5 $\mu\text{g/ml}$ and >10 $\mu\text{g/ml}$).
- **Proliferation Measurement:** Cell proliferation was assessed using a crystal violet colorimetric assay. The optical density of the dye incorporated by the cells is proportional to the cell number.
- **PGE2 Measurement:** Prostaglandin E2 levels in culture supernatants were measured by radioimmunoassay to investigate the role of eicosanoids.

FDA Status and Development Timeline

Based on the search results:

- **No FDA Approval:** **Tenidap** does not appear on the official FDA list of novel drug approvals for 2025 [5] or other current new drug listings [6].
- **Historical Development:** The most recent clinical and preclinical studies found in the search results date from **the mid-1990s** [4] [1] [3]. The absence of any recent literature or regulatory filings strongly suggests that the clinical development of **Tenidap** was **discontinued over two decades ago**.

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To cite this document: Smolecule. [Tenidap clinical development and FDA status]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544908#tenidap-clinical-development-and-fda-status>]

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